4-Metil-1,3-oxazolidin-2-ona

Descripción general

Descripción

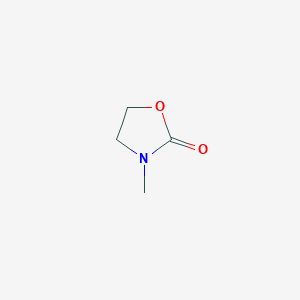

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in organic chemistry due to its versatile applications, particularly as a chiral auxiliary in stereoselective transformations and as a building block in the synthesis of various pharmaceuticals .

Aplicaciones Científicas De Investigación

4-Methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.

Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mecanismo De Acción

Target of Action

The primary targets of 4-Methyl-1,3-oxazolidin-2-one, a member of the oxazolidin-2-one class of compounds, are bacterial cells . Specifically, it targets the peptidyl transferase center of the large bacterial ribosome subunit .

Mode of Action

4-Methyl-1,3-oxazolidin-2-one acts as a protein synthesis inhibitor . It interferes with the early steps involving the binding of N-formylmethionyl-tRNA to the ribosome . This interaction disrupts protein synthesis, which is crucial for bacterial survival .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacterial cells . By inhibiting this pathway, it prevents the production of essential proteins, leading to bacterial cell death . It is considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

Pharmacokinetics

Related oxazolidin-2-one compounds like linezolid have been shown to have good bioavailability and distribution

Result of Action

The result of the action of 4-Methyl-1,3-oxazolidin-2-one is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents the bacteria from producing essential proteins, leading to cell death .

Action Environment

The efficacy and stability of 4-Methyl-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In one study, 3-Methyl-2-oxazolidinone mixed with ethylene carbonate or dimethyl carbonate in the presence of lithium tetrafluoroborate or lithium hexafluorophosphate has been used as an electrolyte in lithium batteries

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method is the reaction of methyl isocyanate with ethanolamine, followed by oxidation to form the desired oxazolidinone. Another approach involves the reduction of amino acids to the corresponding amino alcohols, which are then cyclized using ethyl carbonate or phosgene derivatives .

Industrial Production Methods: In industrial settings, the production of 4-Methyl-1,3-oxazolidin-2-one often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amino alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and acylated derivatives .

Comparación Con Compuestos Similares

- 3-Methyl-2-oxazolidinone

- 2-Oxazolidinone

- 4,4-Dimethyl-1,3-oxazolidin-2-one

- 1,3-Dimethyl-2-imidazolidinone

Comparison: 4-Methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-Methyl-2-oxazolidinone and 2-Oxazolidinone, the presence of the methyl group at the 4-position enhances its utility as a chiral auxiliary and its effectiveness in pharmaceutical applications .

Actividad Biológica

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is CHNO, and it has garnered attention due to its potential applications in medicinal chemistry.

The primary biological activity of 4-Methyl-1,3-oxazolidin-2-one is attributed to its role as a protein synthesis inhibitor . It disrupts the bacterial protein synthesis pathway, leading to the inhibition of bacterial growth. This mechanism is similar to that of other oxazolidinones, such as linezolid, which have been extensively studied for their antibacterial properties.

Key Mechanisms:

- Target : Bacterial ribosomes.

- Mode of Action : Inhibition of protein synthesis by binding to the ribosomal RNA.

- Result : Cell death due to the inability to produce essential proteins.

Antimicrobial Properties

Research indicates that 4-Methyl-1,3-oxazolidin-2-one exhibits notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.6 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | Variable effectiveness based on structural modifications |

Anticancer Activity

In addition to its antibacterial properties, 4-Methyl-1,3-oxazolidin-2-one has been investigated for its potential anticancer effects. The compound has shown promise in modulating specific molecular targets involved in cancer progression, particularly through its role as a phosphoinositide 3-kinase inhibitor.

Case Studies

-

Antibacterial Efficacy in Mouse Models :

A study evaluated a novel oxazolidinone compound similar to 4-Methyl-1,3-oxazolidin-2-one in mouse models infected with Staphylococcus aureus. Results indicated comparable efficacy to linezolid, highlighting its potential as an effective treatment for bacterial infections . -

Structure-Uptake Relationship Studies :

Research focused on optimizing the structure of oxazolidinones revealed that minor modifications could enhance permeability and efflux susceptibility across bacterial membranes. This study identified several analogs with improved activity against resistant strains of E. coli and A. baumannii, suggesting that 4-Methyl-1,3-oxazolidin-2-one could be further developed for enhanced efficacy .

Propiedades

IUPAC Name |

4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.